N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-13-3-2-4-16(11-13)22(19,20)17-8-5-14(6-9-18)15-7-10-21-12-15/h2-4,7,10-12,14,17-18H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBNKHIBRWJKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Pentyl Chain: : The initial step involves the synthesis of the pentyl chain with a thiophene ring. This can be achieved through a Grignard reaction where 3-thiophenylmagnesium bromide reacts with a suitable pentyl halide.
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Hydroxylation: : The next step is the introduction of the hydroxyl group. This can be done via hydroboration-oxidation, where the alkene intermediate is treated with borane followed by hydrogen peroxide and sodium hydroxide.
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Sulfonamide Formation: : The final step involves the reaction of the hydroxylated pentyl-thiophene compound with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) is central to the compound’s reactivity. Key reactions include:
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond can undergo hydrolysis to yield sulfonic acid and amine derivatives.
Conditions :
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Acidic: 6M HCl, reflux (110°C, 12 h) → 3-methylbenzenesulfonic acid + 5-hydroxy-3-(thiophen-3-yl)pentanamine .
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Basic: NaOH (2M), 80°C, 6 h → sodium 3-methylbenzenesulfonate + corresponding amine .
Alkylation/Acylation
The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions:
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Methylation : CH₃I, K₂CO₃, DMF, 60°C → N-methylated sulfonamide .
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Acetylation : Acetic anhydride, pyridine, rt → N-acetyl derivative.
Hydroxyl Group Transformations
The secondary alcohol (–OH) on the pentyl chain participates in oxidation and substitution:
Oxidation
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Ketone Formation : PCC (pyridinium chlorochromate) in CH₂Cl₂, rt → 3-(thiophen-3-yl)pentan-5-one .
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Esterification : AcCl, pyridine → acetate ester (yield: 78%).
Etherification
Thiophene Ring Modifications
The thiophen-3-yl group undergoes electrophilic substitution:
Bromination
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Reagent : Br₂ (1 equiv), CHCl₃, 0°C → 2-bromo-thiophen-3-yl derivative (major product).
Nitration
Cross-Coupling Reactions
The thiophene ring enables transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-thiophene hybrid | 65% | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Alkynyl-thiophene derivative | 72% |
Stability and Side Reactions
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Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond (t₁/₂ = 4 h).
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, including N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of several benzenesulfonamide derivatives against the HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The results indicated that some derivatives had IC50 values below 100 μM, suggesting significant anticancer potential. Specifically, compounds with naphthyl moieties demonstrated enhanced activity, indicating a structure-activity relationship that could guide future drug design .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | <100 |
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated, particularly against multidrug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that certain sulfonamide derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were assessed for their ability to combat antibiotic resistance, showing promise as potential therapeutic agents in treating resistant infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 16 μg/mL |
| Klebsiella pneumoniae | 8 μg/mL |
Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
In animal models of induced arthritis, treatment with selected sulfonamide derivatives resulted in a significant reduction in paw swelling and inflammatory markers. This suggests that these compounds could be further developed for therapeutic use in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The thiophene ring and hydroxyl group may also interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methylbenzenesulfonamide
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the thiophene ring also adds to its uniqueness, providing additional sites for functionalization and interaction.
This compound’s distinct structure and functional groups make it a versatile candidate for various applications in scientific research and industry.
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C14H19NO2S
- Molecular Weight : 273.37 g/mol
- CAS Number : Not specified in the provided data.
Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, including carbonic anhydrases and various proteases.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.
- Cell Signaling Modulation : The thiophene moiety may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of key findings:
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against K562 leukemia cells, with a half-maximal effective concentration (EC50) around 15 µM. The mechanism involved mitochondrial dysfunction leading to apoptosis.
- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
Research Findings
Recent research has highlighted the following aspects regarding the biological activity of this compound:
- Structural Activity Relationship (SAR) : Modifications in the thiophene ring and sulfonamide group significantly affect biological activity. Compounds with electron-donating groups on the thiophene ring showed enhanced anticancer properties.
- Combination Therapy Potential : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination, potentially reducing resistance mechanisms in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene and benzenesulfonamide precursors. Key steps include (i) functionalization of the pentyl chain via nucleophilic substitution, (ii) coupling of the thiophene moiety using Suzuki-Miyaura or Ullmann cross-coupling, and (iii) sulfonamide formation via reaction with 3-methylbenzenesulfonyl chloride. To optimize yield:
- Use high-throughput screening to identify ideal catalysts (e.g., Pd-based for coupling steps).
- Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization in ethanol/water .
- Critical Consideration : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95% by reverse-phase C18 column) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the thiophene and hydroxy-pentyl groups. For example, the hydroxy proton appears as a broad singlet (~δ 2.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~365.1 for [M+H]).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting the sulfonamide group’s electrophilicity .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) be resolved in mechanistic studies?
- Methodological Answer :
- Orthogonal Assays : Test the compound in both cell-based (e.g., COX-2 inhibition in macrophages) and cell-free systems (e.g., recombinant enzyme kinetics) to distinguish direct target engagement from off-target effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3-methyl with trifluoromethyl or methoxy groups) to isolate critical functional groups. Compare IC values across analogs to identify pharmacophores .
- Metabolite Screening : Use LC-MS to detect in vitro metabolic products (e.g., hydroxylation at the pentyl chain) that may explain activity discrepancies .
Q. What experimental designs are recommended to study the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with putative targets (e.g., carbonic anhydrase II) to resolve binding modes. The sulfonamide group likely coordinates with Zn in the active site .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized protein targets.
- Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Thr200→Ala in COX-2) to validate binding specificity .
Q. How can researchers address solubility challenges in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : React the hydroxy group with sodium or potassium to generate a more soluble sulfonate salt.
- Solubility Analysis : Perform phase-solubility studies using UV-Vis spectroscopy (λ~270 nm) to quantify solubility in buffers of varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
